molecular formula C15H23NO3 B2394439 tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate CAS No. 916759-30-3

tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate

Cat. No. B2394439
CAS RN: 916759-30-3
M. Wt: 265.353
InChI Key: BHQGNKMGMBTYNE-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate” is a complex organic molecule. It contains a tert-butyl group, a methoxyphenyl group, and an amino group, all attached to a propanoate backbone .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like Michael addition or reductive amination . For instance, tert-butyl propiolate reacts with methimazole to afford a related compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups around the propanoate backbone. The tert-butyl, methoxyphenyl, and amino groups would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the amino group might participate in acid-base reactions, while the methoxyphenyl group could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and ester groups could affect its solubility, while the bulky tert-butyl group could influence its melting and boiling points .

Advantages and Limitations for Lab Experiments

Tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate has several advantages for use in lab experiments. It is a potent and selective reuptake inhibitor of dopamine and norepinephrine, making it a useful tool for studying the effects of these neurotransmitters on the brain. However, this compound also has several limitations. It is highly addictive and has been shown to have neurotoxic effects on the brain. It is also illegal in many countries, making it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate. One area of interest is its potential as a treatment for depression and other mood disorders. Researchers are also exploring the effects of this compound on the brain and its potential for abuse and addiction. Additionally, studies are being conducted to determine the long-term effects of this compound use on the brain and body. Overall, further research is needed to fully understand the potential benefits and risks of this compound.

Synthesis Methods

Tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate can be synthesized using a variety of methods, including the Leuckart reaction, reductive amination, and the Mannich reaction. The most common method involves the Mannich reaction, which involves the condensation of 3,4-methylenedioxyphenylacetone, formaldehyde, and dimethylamine. The resulting product is then treated with tert-butanol and hydrochloric acid to yield this compound.

Scientific Research Applications

Tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate has been the subject of numerous scientific studies due to its potent effects on the central nervous system. Researchers have explored its potential as a treatment for various conditions, including depression, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease. Studies have also investigated the effects of this compound on the brain and its potential for abuse and addiction.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity and toxicity. Proper handling and storage procedures should be followed to minimize risk .

properties

IUPAC Name

tert-butyl 3-[(4-methoxyphenyl)methylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-15(2,3)19-14(17)9-10-16-11-12-5-7-13(18-4)8-6-12/h5-8,16H,9-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQGNKMGMBTYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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